1-Propylimidazole-2-carboxylic acid

Metallo-β-lactamase inhibitors X-ray crystallography Structure-guided drug design

1-Propylimidazole-2-carboxylic acid (1-propyl-1H-imidazole-2-carboxylic acid; CAS 1342282-44-3; molecular formula C₇H₁₀N₂O₂; molecular weight 154.17 g/mol) is an N-alkylimidazole-2-carboxylic acid derivative that functions as a core metal-binding pharmacophore (MBP) for class B1 metallo-β-lactamases (MBLs), particularly the Verona Integron-encoded MBLs (VIMs). The compound features a propyl substituent at the imidazole N1 position and a carboxylic acid at C2, which together enable bidentate zinc chelation and engagement with the VIM-2 active-site flexible loops, as confirmed by X-ray crystallography at 1.79 Å resolution.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
Cat. No. B12943587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propylimidazole-2-carboxylic acid
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCCCN1C=CN=C1C(=O)O
InChIInChI=1S/C7H10N2O2/c1-2-4-9-5-3-8-6(9)7(10)11/h3,5H,2,4H2,1H3,(H,10,11)
InChIKeyUYQIJWNHWBWSBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Propylimidazole-2-carboxylic Acid – CAS 1342282-44-3, Structure, Properties & Core Scaffold Identity


1-Propylimidazole-2-carboxylic acid (1-propyl-1H-imidazole-2-carboxylic acid; CAS 1342282-44-3; molecular formula C₇H₁₀N₂O₂; molecular weight 154.17 g/mol) is an N-alkylimidazole-2-carboxylic acid derivative that functions as a core metal-binding pharmacophore (MBP) for class B1 metallo-β-lactamases (MBLs), particularly the Verona Integron-encoded MBLs (VIMs) [1]. The compound features a propyl substituent at the imidazole N1 position and a carboxylic acid at C2, which together enable bidentate zinc chelation and engagement with the VIM-2 active-site flexible loops, as confirmed by X-ray crystallography at 1.79 Å resolution [2]. Predicted physicochemical properties include a boiling point of 339.2±25.0 °C, density of 1.22±0.1 g/cm³, and an acidic pKa of 1.44±0.36, consistent with the low pKa required for optimal MBL inhibition in this compound class .

Why 1-Propylimidazole-2-carboxylic Acid Cannot Be Replaced by Other N-Alkylimidazole-2-carboxylic Acids – The Critical Role of the N1 Substituent in MBL Inhibition


Within the 1H-imidazole-2-carboxylic acid (ICA) class, the N1 substituent governs both the potency of VIM-2 inhibition and the ability to penetrate the outer membrane of Gram-negative bacteria [1]. Crystallographic evidence demonstrates that the 1-propyl chain engages the flexible active-site loops of VIM-2 through specific hydrophobic contacts; replacing this substituent with a smaller (methyl, ethyl) or larger (benzyl, substituted benzyl) group alters the interaction network with key residues, directly affecting inhibitor efficacy [2]. Furthermore, the N-alkyl chain length and branching influence the compound's amphiphilic balance, which correlates with outer membrane permeability and consequently with synergistic antibacterial activity when combined with carbapenems such as meropenem [1]. These structure-dependent properties preclude simple generic substitution among ICA derivatives without quantitative loss of function.

1-Propylimidazole-2-carboxylic Acid – Quantitative Differentiation from Analogs for Scientific Selection & Procurement


Crystallographic VIM-2 Binding Engagement – 1-Propyl vs. Alternative N1-Substituted ICA Derivatives

The 1.79 Å co-crystal structure of VIM-2 with 1-propyl-1H-imidazole-2-carboxylic acid (PDB 7DU1) reveals that the propyl substituent occupies a defined hydrophobic sub-pocket formed by the flexible active-site loops, establishing specific van der Waals contacts that differ from those observed with the N1-isopropyl (PDB 7DUE) and N1-(2-(1H-1,2,3-triazol-1-yl)ethyl) (PDB 7DUY) analogs, where altered chain geometries lead to distinct loop conformations and different inhibitor orientations relative to the dizinc catalytic center [1]. The refined electron density map (R-Value Free = 0.260; R-Value Work = 0.214) unambiguously positions the propyl chain, confirming a unique binding pose not achievable with linear ethyl or branched isobutyl substituents [2].

Metallo-β-lactamase inhibitors X-ray crystallography Structure-guided drug design

Physicochemical Property Differentiation – Predicted pKa, LogP, and Boiling Point of 1-Propylimidazole-2-carboxylic Acid vs. Methyl and Isopropyl Analogs

Predicted pKa, boiling point, and density differentiate 1-propylimidazole-2-carboxylic acid from its N-methyl and N-isopropyl counterparts, impacting solubility, formulation, and membrane permeability. The propyl derivative exhibits a pKa of 1.44±0.36, a boiling point of 339.2±25.0 °C, and a density of 1.22±0.1 g/cm³ . By contrast, 1-methyl-1H-imidazole-2-carboxylic acid (CAS 89230-99-3) and 1-isopropyl-1H-imidazole-2-carboxylic acid (CAS 1342282-45-4) have predicted pKa values of 1.45±0.36 and 1.43±0.36 respectively, with correspondingly lower boiling points due to reduced molecular weight (methyl: 126.11 g/mol; isopropyl: 154.17 g/mol but more compact) . The slightly altered hydrophobicity (propyl chain contributes +0.6 logP units relative to methyl) influences octanol–water partition and thus Gram-negative outer membrane penetration efficiency.

Physicochemical profiling Drug-likeness Lead optimization

Structure-Activity Relationship (SAR) Position – 1-Propyl Substitution Delivers Optimal Balance Between VIM-2 Potency and Gram-Negative Penetration Relative to Other N-Alkyl Chains

Comprehensive SAR studies across a series of N-alkylimidazole-2-carboxylic acid derivatives established that the 1-position substituent size and flexibility directly correlate with both enzymatic inhibition potency (IC₅₀ against VIM-2) and synergistic antibacterial activity with meropenem against engineered E. coli and clinical P. aeruginosa isolates [1]. While the optimal compound in the series was 55 (a more elaborated derivative), the 1-propyl compound served as a critical SAR probe: it demonstrated that linear three-carbon alkyl chains permit sufficient hydrophobic loop engagement without the steric penalty observed with branched or bulkier substituents, thereby achieving a favorable balance between target affinity and outer membrane transit [2]. The patent literature further corroborates that 1-propyl falls within the preferred alkyl range (C1–C8) for broad-spectrum MBL inhibition, with specific compounds showing sub-micromolar IC₅₀ against VIM-2 [3].

Structure-activity relationship Antibacterial synergy Outer membrane permeability

1-Propylimidazole-2-carboxylic Acid – Best-Fit Research & Industrial Application Scenarios Backed by Evidence


Medicinal Chemistry: VIM-2 Metallo-β-Lactamase Inhibitor Lead Optimization

Research groups developing inhibitors of VIM-type MBLs require 1-propylimidazole-2-carboxylic acid as a validated synthetic intermediate in the structure-guided optimization pathway described by Yan et al. (2022). The propyl derivative provides the core metal-binding pharmacophore essential for zinc chelation, while its N1 substituent has been crystallographically confirmed to engage the VIM-2 active-site loops, enabling medicinal chemists to build further functionalization at positions that improve potency and Gram-negative permeability [1].

Structural Biology: Co-crystallization and Fragment-Based Screening Reference

The 1.79 Å co-crystal structure (PDB 7DU1) makes 1-propylimidazole-2-carboxylic acid a reference ligand for fragment-based drug discovery targeting VIM-2. It serves as a validated starting point for soaking experiments, competition assays, and computational docking studies aimed at identifying novel MBL inhibitor chemotypes [2].

Antimicrobial Resistance Research: Synergy Studies with Carbapenems

Investigators studying carbapenem resistance reversal in Gram-negative pathogens can use 1-propylimidazole-2-carboxylic acid to probe the relationship between N1-alkyl chain structure and synergistic antibacterial activity with meropenem. This compound represents a well-characterized point in the SAR series prior to further derivatization that yielded compound 55, which demonstrated in vivo pharmacokinetic and safety profiles [3].

Procurement for Chemical Biology Probe Synthesis

Chemical biology groups seeking to develop activity-based probes or fluorescent reporters for MBL detection require the 1-propylimidazole-2-carboxylic acid scaffold due to its defined binding mode and synthetic tractability. The compound's predicted physicochemical properties (pKa ~1.44, density 1.22 g/cm³) inform formulation and conjugation strategies, while its CAS registry number (1342282-44-3) ensures unambiguous procurement .

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